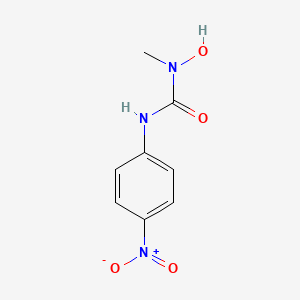

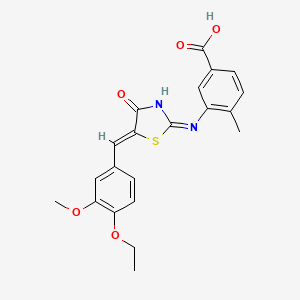

N-hydroxy-N-methyl-N'-(4-nitrophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-hydroxy-N-methyl-N'-(4-nitrophenyl)urea (NMU) is an organic compound with a wide range of applications in scientific research. It is used as a reagent for various biochemical reactions and has been studied for its potential use as a drug for treating various diseases. NMU has a unique structure, which allows it to interact with various molecules in the body and has been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Crystal Structure Analysis : Research conducted by Kostyanovsky et al. (2010) explored the crystal structure of N-benzyloxy-N'-(2-bromophenyl)urea and its reactions with phenylglyoxal, leading to cyclic products. They discovered that the molecules exist in two forms in the crystal, differing in the pyramidality of a nitrogen atom (Kostyanovsky et al., 2010).

Hydrogen Bonding and Molecular Conformations : A study by Kołodziejski et al. (1993) focused on crystalline N 1, N 1-dimethyl-N 3-arylureas with para X-substituents (including NO2) and their hydrogen bonding and molecular conformations, as analyzed through various spectroscopies and single-crystal X-ray diffraction (Kołodziejski et al., 1993).

Agricultural Chemistry : In the field of agriculture, a study by Abalos et al. (2012) evaluated the effectiveness of urease inhibitors in reducing ammonia, nitrous oxide, and nitric oxide emissions from urea-fertilized soils. This research is crucial for understanding the environmental impact of fertilization practices (Abalos et al., 2012).

Chemical Synthesis : Thalluri et al. (2014) demonstrated a method for the synthesis of ureas via ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This synthesis approach offers advantages in yield and environmental friendliness (Thalluri et al., 2014).

Enzyme Mechanism Studies : Dixon et al. (1980) studied jack bean urease and its mechanism of action on various compounds, including N-methylurea. This research provides insights into the enzymatic hydrolysis process and the role of active-site nickel ions (Dixon et al., 1980).

Nonlinear Optics Materials : Muthuraman et al. (2001) explored the molecular complexation of 4-hydroxy-4'-nitrobiphenyl/stilbene with pyridine-1-oxides to assess a new design strategy for materials showing quadratic nonlinear optical behavior (Muthuraman et al., 2001).

Inorganic Chemistry : Belzile et al. (2014) studied the solvolysis of N,N-bis(2-picolyl)ureas in alcohol solvents catalyzed by Cu(II) ions, providing insights into the mechanisms of these reactions and the assistance of leaving groups (Belzile et al., 2014).

Photolabile Derivatives for Enzymatic Studies : Wieboldt et al. (2002) synthesized photolabile derivatives of urea, which release free urea upon photolysis, providing a tool for investigating the enzyme urease (Wieboldt et al., 2002).

Propriétés

IUPAC Name |

1-hydroxy-1-methyl-3-(4-nitrophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-10(13)8(12)9-6-2-4-7(5-3-6)11(14)15/h2-5,13H,1H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWDPUOZHMWVAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2578030.png)

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2578037.png)

![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide](/img/structure/B2578050.png)